PCNA Inhibitor Scaffold Regioisomer Comparison
The 3-(3-Methoxyphenoxy)aniline scaffold represents a distinct regioisomer from 2-(3-methoxyphenoxy)aniline (CAS 54584-59-7), which serves as the critical amine coupling partner in the synthesis of AOH1996, a first-in-class small molecule PCNA inhibitor currently in Phase I clinical trials for solid tumors [1]. While 2-(3-methoxyphenoxy)aniline-derived AOH1996 achieves nanomolar potency (IC50 = 10–40 nM against tumor cell lines), the 3,3′-isomer provides an alternative substitution pattern that may alter binding interactions and physicochemical properties, offering a distinct chemical space for medicinal chemistry optimization .
| Evidence Dimension | Role in clinical-stage drug candidate synthesis |
|---|---|
| Target Compound Data | 3,3′-Regioisomer; unexplored as PCNA inhibitor scaffold |
| Comparator Or Baseline | 2-(3-Methoxyphenoxy)aniline (2,3′-isomer); key intermediate for AOH1996 (Phase I PCNA inhibitor, IC50 10–40 nM in tumor cell lines) |
| Quantified Difference | Regioisomeric shift alters amine position relative to diphenyl ether core; downstream biological activity unknown and requires independent evaluation |
| Conditions | Structural comparison; AOH1996 potency from cellular assays against three tumor cell lines |
Why This Matters
Procurement of the 3,3′-isomer enables exploration of regioisomer-dependent SAR in PCNA-targeting drug discovery programs distinct from the AOH1996 series.
- [1] ChEBI. (2023). AOH1996 (CHEBI:195529). EMBL-EBI. View Source
